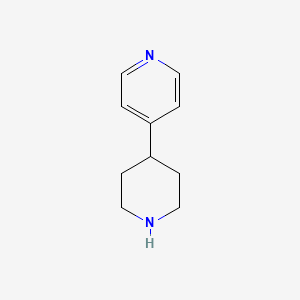

4-(Piperidin-4-yl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBWBVGQZFJTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360731 | |

| Record name | 4-(piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-45-3 | |

| Record name | 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Piperidyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-(Piperidin-4-yl)pyridine

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Piperidin-4-yl)pyridine, a significant heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the structural elucidation and characterization of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in a clear, tabular format to facilitate comparison and analysis.

1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule.[1] The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of each proton.[2] The following table presents illustrative ¹H NMR data for this compound, based on typical values for similar piperidine and pyridine structures.

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Pyridine H-2, H-6 |

| ~7.2 | Doublet | 2H | Pyridine H-3, H-5 |

| ~3.2 | Multiplet | 2H | Piperidine H-2, H-6 (axial) |

| ~2.8 | Multiplet | 2H | Piperidine H-2, H-6 (equatorial) |

| ~2.6 | Multiplet | 1H | Piperidine H-4 |

| ~1.8 | Multiplet | 2H | Piperidine H-3, H-5 (axial) |

| ~1.6 | Multiplet | 2H | Piperidine H-3, H-5 (equatorial) |

| ~1.5 | Broad Singlet | 1H | N-H (Piperidine) |

Disclaimer: The data presented above are illustrative and based on typical chemical shifts for similar piperidine and pyridine structures due to the absence of a publicly available experimental spectrum for this compound.

1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[1] Due to the low natural abundance of the ¹³C isotope, ¹³C-¹³C coupling is generally not observed.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 150.1 | Pyridine C-4 |

| 149.8 | Pyridine C-2, C-6 |

| 123.9 | Pyridine C-3, C-5 |

| 46.2 | Piperidine C-2, C-6 |

| 44.3 | Piperidine C-4 |

| 33.1 | Piperidine C-3, C-5 |

Solvent: CDCl₃. Reference: SpectraBase Compound ID KALP1PZbU3q.[3]

1.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides information about the molecular weight and elemental composition of a compound.[5]

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion | Ionization Mode |

| 163.12 | [M+H]⁺ | Electrospray Ionization (ESI) |

Molecular Formula: C₁₀H₁₄N₂. Exact Mass: 162.1157.

1.4. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[6] It is particularly useful for identifying functional groups.[7]

Table 4: Illustrative IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Piperidine) |

| ~3050-3000 | Medium | C-H Stretch (Aromatic) |

| ~2950-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, 1500 | Strong | C=C and C=N Stretch (Pyridine ring) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~820 | Strong | C-H Bend (p-disubstituted aromatic) |

Disclaimer: The data presented above are illustrative and based on typical IR absorption frequencies for similar piperidine and pyridine structures.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Instrumentation :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Shim the magnetic field to ensure homogeneity.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[9]

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

2.2. Mass Spectrometry (MS)

This protocol describes a general method for obtaining a mass spectrum using electrospray ionization.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water.[9]

-

Ensure the sample is free of non-volatile salts and buffers.

-

-

Instrumentation :

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[10]

-

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).[9]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 100-500).

-

-

Data Analysis :

-

Identify the peak corresponding to the molecular ion [M+H]⁺.

-

Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) is performed.

-

2.3. Infrared (IR) Spectroscopy

This protocol details the attenuated total reflectance (ATR) method for solid samples.

-

Sample Preparation :

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation :

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The data is typically collected in the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Data Analysis and Structural Elucidation Workflow

The following diagrams illustrate the logical flow of spectroscopic data analysis for the structural elucidation of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in structure elucidation.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. scribd.com [scribd.com]

- 3. spectrabase.com [spectrabase.com]

- 4. fiveable.me [fiveable.me]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. amherst.edu [amherst.edu]

- 7. webassign.net [webassign.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Spectroscopic Analysis of 4-(Piperidin-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-(Piperidin-4-yl)pyridine. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical entity in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are critical for a comprehensive structural assignment.

¹H NMR Spectroscopy

While a publicly available experimental spectrum is not readily accessible, the expected ¹H NMR chemical shifts can be predicted based on the analysis of the pyridine and piperidine ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| Pyridine H-2, H-6 | ~8.5 | d | 2H |

| Pyridine H-3, H-5 | ~7.3 | d | 2H |

| Piperidine H-4 | ~2.8-3.0 | m | 1H |

| Piperidine H-2, H-6 (eq) | ~3.1-3.3 | m | 2H |

| Piperidine H-2, H-6 (ax) | ~2.6-2.8 | m | 2H |

| Piperidine H-3, H-5 (eq) | ~1.8-2.0 | m | 2H |

| Piperidine H-3, H-5 (ax) | ~1.6-1.8 | m | 2H |

| Piperidine N-H | Variable | br s | 1H |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) ppm |

| Pyridine C-4 | ~155 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~121 |

| Piperidine C-4 | ~45 |

| Piperidine C-2, C-6 | ~43 |

| Piperidine C-3, C-5 | ~32 |

Source: Predicted data from NP-MRD (NP0000084).[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular formula of C₁₀H₁₄N₂ and a monoisotopic mass of 162.1157 g/mol .

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Monoisotopic Mass | 162.1157 g/mol |

| Predicted [M+H]⁺ | 163.1230 |

Experimental Protocols

The following are general protocols for acquiring NMR and MS data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : Approximately 12-15 ppm.

-

Number of Scans : 16-64, depending on sample concentration.

-

Relaxation Delay : 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width : Approximately 0-200 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2-5 seconds.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Ionization Mode : Positive ESI is typically suitable for this compound to observe the protonated molecule [M+H]⁺.

-

Mass Range : Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Infusion : The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-(Piperidin-4-yl)pyridine: Synthesis, Physicochemical Properties, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to numerous biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance. While a definitive crystal structure is not publicly available, this document offers a detailed, representative experimental protocol for its synthesis via catalytic hydrogenation. Furthermore, based on the known activities of structurally related compounds, a potential mechanism of action involving the PI3K/Akt signaling pathway is proposed and illustrated. This whitepaper aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around the piperidinyl-pyridine scaffold.

Physicochemical Properties

Quantitative crystallographic data for this compound is not currently available in public databases. However, a summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | - |

| Molecular Weight | 162.23 g/mol | - |

| CAS Number | 581-45-3 | - |

| Appearance | Solid | - |

| InChI Key | RGBWBVGQZFJTEO-UHFFFAOYSA-N | - |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a pyridine precursor. The following protocol is a representative method.

Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by the reduction of 4-(Pyridin-4-yl)pyridine.

Materials:

-

4-(Pyridin-4-yl)pyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure autoclave, dissolve 4-(Pyridin-4-yl)pyridine in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Add a catalytic amount of PtO₂ or Pd/C to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-70 bar). The reaction mixture is then stirred vigorously at a set temperature (e.g., 60-80 °C) for a specified duration (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the reaction mixture is filtered to remove the catalyst.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The residue is then dissolved in water and basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Biological activity of 4-(Piperidin-4-yl)pyridine derivatives

An In-depth Technical Guide on the Biological Activity of 4-(Piperidin-4-yl)pyridine Derivatives

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This heterocyclic framework, which combines a pyridine ring with a piperidine ring, offers a unique three-dimensional structure and versatile chemical handles for modification. Its presence in a wide array of therapeutic agents highlights its importance in drug design and development. Derivatives of this core structure have been investigated for a multitude of pharmacological applications, demonstrating activities that span from anticancer and neuroprotective to antiviral and antimicrobial. This guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

The this compound moiety is a key component in several classes of potent anticancer agents. These compounds primarily exert their effects through the inhibition of crucial enzymes involved in cancer progression and by inducing apoptosis in cancer cells.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression by demethylating histone H3 on lysine 4 (H3K4). Its overexpression is linked to various cancers, making it an attractive therapeutic target. A series of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds have been identified as potent LSD1 inhibitors.[1]

Quantitative Data: LSD1 Inhibition and Selectivity

The inhibitory activity (Ki) of these derivatives against LSD1 and their selectivity against the related enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) are summarized below. High selectivity is crucial to minimize off-target effects.

| Compound | LSD1 Kᵢ (nM) | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| 5 | 2300 | >50 | 18.7 | >22x | ~8x |

| 16 | 31 | >50 | 9.7 | >1613x | ~313x |

| 17 | 29 | >50 | 11.2 | >1724x | ~386x |

| 22 | 46 | >50 | >50 | >1087x | >1087x |

| Data sourced from reference[1] |

Quantitative Data: Antiproliferative Activity

The most potent LSD1 inhibitors demonstrated significant inhibition of cell proliferation in various leukemia and solid tumor cell lines, with minimal effects on normal cells.

| Compound | Cell Line | EC₅₀ (nM) |

| 17 | MV4-11 (Leukemia) | 280 |

| 17 | MOLM-13 (Leukemia) | 320 |

| 17 | LNCaP (Prostate Cancer) | 1100 |

| Data sourced from reference[1] |

Antileukemic Activity

Other derivatives, such as (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone compounds, have shown promising antiproliferative activity against human leukemia cell lines.[2]

Quantitative Data: Antileukemic Activity

| Compound | K562 IC₅₀ (µM) | Reh IC₅₀ (µM) |

| 3a | 8.2 | 10.5 |

| 3d | 12.4 | 15.2 |

| 3e | 11.8 | 13.6 |

| Data represents the concentration required to inhibit 50% of cell growth.[2] |

The general workflow for identifying and characterizing such anticancer compounds often follows a standardized path from initial screening to in-depth mechanistic studies.

Neuroprotective Activity: CH24H Inhibition

Cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme, is responsible for metabolizing cholesterol into 24S-hydroxycholesterol (24HC), a key regulator of cholesterol homeostasis in the brain. Inhibition of CH24H is a promising therapeutic strategy for neurodegenerative diseases. Structure-based drug design has led to the discovery of potent 3-substituted-4-phenylpyridine derivatives as CH24H inhibitors.[3]

Quantitative Data: CH24H Inhibition

| Compound | Human CH24H IC₅₀ (nM) |

| 3 (piperidin-4-yl) | 950 |

| 4 (piperazinyl) | 52 |

| 5 (phenyl) | 74 |

| 6 (piperidin-1-yl) | 8.1 |

| 17 (4-methyl-1-pyrazolyl) | 8.5 |

| Data sourced from reference[3] |

The discovery of these potent inhibitors was guided by a structure-based drug design approach, which leverages the 3D structure of the target enzyme to design molecules that bind with high affinity and selectivity.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function. A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed as potent NNRTIs.[4]

Quantitative Data: Anti-HIV-1 Activity

These compounds displayed potent activity against wild-type HIV-1 replication in cell culture and direct inhibition of the reverse transcriptase enzyme.

| Compound | Anti-HIV-1 Activity (MT-4 cells) EC₅₀ (nM) | Reverse Transcriptase Inhibition IC₅₀ (µM) |

| Nevirapine | 210 | 8.4 |

| Selected Derivative 1 | 5.5 | 1.2 |

| Selected Derivative 2 | 3.1 | 0.9 |

| Most compounds in the series showed significantly improved activity compared to earlier hybrids.[4] |

The mechanism involves the non-competitive inhibition of the viral enzyme, which is a critical step in the HIV replication cycle.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of this compound derivatives.

LSD1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LSD1.

-

Principle: A horseradish peroxidase (HRP)-coupled assay is commonly used. LSD1 demethylates its substrate, producing hydrogen peroxide (H₂O₂). HRP then uses H₂O₂ to oxidize a fluorogenic or colorimetric substrate (e.g., Amplex Red), and the resulting signal is measured.

-

Procedure:

-

Recombinant human LSD1 is incubated with the test compound at various concentrations in an assay buffer.

-

A dimethylated H3K4 peptide substrate is added to initiate the reaction.

-

HRP and Amplex Red are added to the mixture.

-

The reaction is incubated at room temperature, protected from light.

-

Fluorescence is measured using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

-

Cell Proliferation Assay (CCK-8/MTT)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Principle: Viable cells reduce a tetrazolium salt (like WST-8 in CCK-8 or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

The CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

IC₅₀/EC₅₀ values are determined from the dose-response curves.[2]

-

Anti-HIV-1 Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-cell line.

-

Principle: The assay measures the ability of a compound to protect cells from the cytopathic effects of the virus. Cell viability is typically measured using the MTT method.

-

Procedure:

-

MT-4 cells are infected with a standard strain of HIV-1.

-

The infected cells are incubated with serial dilutions of the test compound.

-

After incubation (e.g., 5 days), the viability of the cells is assessed using the MTT assay.

-

The effective concentration (EC₅₀) is calculated as the concentration that achieves 50% protection of cells from the virus-induced cytopathic effect.[4]

-

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against a range of important biological targets in oncology, neurodegeneration, and virology. The consistent emergence of this core in successful drug discovery campaigns underscores its favorable pharmacological properties. Future research will likely continue to explore modifications of this scaffold to optimize potency, selectivity, and pharmacokinetic profiles, further expanding its therapeutic potential.

References

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(Piperidin-4-yl)pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yl)pyridine core is a highly valued scaffold in medicinal chemistry, recognized for its versatile binding capabilities and favorable physicochemical properties. This heterocyclic structure, which links a piperidine ring to a pyridine ring at their respective 4-positions, serves as a cornerstone for the design of a diverse array of therapeutic agents. Its conformational flexibility allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). This guide provides a comprehensive overview of the this compound scaffold, detailing its application in the development of potent and selective inhibitors and ligands, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

I. The this compound Scaffold: A Versatile Pharmacophore

The piperidine moiety is a ubiquitous feature in many approved drugs, prized for its ability to influence solubility, lipophilicity, and metabolic stability.[1] When coupled with a pyridine ring, the resulting this compound scaffold offers a unique combination of a basic nitrogen center in the piperidine ring and the aromatic, electron-deficient nature of the pyridine ring. This duality allows for a variety of non-covalent interactions with protein targets, including hydrogen bonding, salt bridges, and pi-stacking interactions.

The versatility of this scaffold is further enhanced by the numerous points for chemical modification on both the piperidine and pyridine rings. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic profiles of drug candidates.

II. Therapeutic Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant activity against a range of important therapeutic targets. The following sections summarize the quantitative data for several key target classes.

Enzyme Inhibitors

The this compound scaffold has been successfully employed in the design of potent enzyme inhibitors, particularly for kinases and epigenetic targets.

LSD1 is a key epigenetic regulator and a promising target in oncology. Several 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent LSD1 inhibitors.

| Compound | Target | Ki (μM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| 5 | LSD1 | 2.3 | >21.7 | 8.1 |

| 16 | LSD1 | 0.029 | >1724 | 334 |

| 17 | LSD1 | 0.038 | >1316 | 505 |

| 22 | LSD1 | 0.046 | >1087 | >1087 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors. The Ki values for MAO-A and MAO-B for compounds 5, 16, and 17 were >50 µM and 18.7 µM, 9.7 µM, and 19.2 µM, respectively.

The scaffold is also prevalent in the development of inhibitors for various protein kinases involved in cell signaling and proliferation.

| Compound | Target Kinase | IC50 (µM) |

| 1 | CDK2/cyclin A2 | 0.57 |

| 4 | CDK2/cyclin A2 | 0.24 |

| 8 | CDK2/cyclin A2 | 0.65 |

| 11 | CDK2/cyclin A2 | 0.50 |

| 14 | CDK2/cyclin A2 | 0.93 |

| Roscovitine (Ref.) | CDK2/cyclin A2 | 0.39 |

| 9 | PIM-1 | 0.0204 |

| Staurosporine (Ref.) | PIM-1 | 0.0167 |

| 8e | VEGFR-2 | 3.93 |

| 8n | VEGFR-2 | - |

| Sorafenib (Ref.) | VEGFR-2 | 0.09 |

CDK2/cyclin A2 data from a study on new pyridine, pyrazoloyridine, and furopyridine derivatives.[2] PIM-1 data from a study on novel pyridine and pyrazolyl pyridine conjugates.[3] VEGFR-2 data from a study on pyridine-urea derivatives.[4]

G-Protein Coupled Receptor (GPCR) Ligands

The this compound scaffold is a key component in ligands targeting GPCRs, which are involved in a vast number of physiological processes.

Derivatives of this compound have shown high affinity and selectivity for sigma receptors, which are implicated in a variety of central nervous system disorders.

| Compound | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 | 0.96 | 96 |

| 5 | σ1 | 1.45 | 290 |

| NE-100 (Ref.) | σ1 | 2.00 | - |

| PB28 (Ref.) | σ1 | 1.87 | - |

Data on 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine from a study on novel 4,4-disubstituted piperidine-based derivatives.[5] Data on compound 5 from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[6]

A series of novel analogues incorporating a pyridine moiety have demonstrated high affinity for the dopamine D3 receptor, a target for neuropsychiatric disorders.

| Compound | Target Receptor | Ki (nM) | D2/D3 Selectivity |

| 29 | hD3 | 0.7 | 133 |

| NGB 2904 (Ref.) | hD3 | 2.0 | 56 |

Data from a study on N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues.

III. Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

LSD1 and Histone Demethylation

Lysine-Specific Demethylase 1 (LSD1) plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). LSD1 is often part of larger protein complexes, such as the CoREST and NuRD complexes, which enhance its activity and specificity. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to a receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling pathways. These pathways are involved in cell trafficking, proliferation, and survival. The CXCR4/CXCL12 axis is a key player in cancer metastasis and HIV entry into cells.

IV. Experimental Protocols

The following are generalized protocols for key assays used to characterize compounds containing the this compound scaffold. Specific details may vary based on the target and the specific assay kit used.

General Synthesis Workflow

A common synthetic route to this compound derivatives involves the coupling of a protected 4-aminopiperidine with a functionalized pyridine.

In Vitro Kinase Inhibition Assay (e.g., JAK2)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Reagent Preparation :

-

Prepare a 2X stock solution of the kinase (e.g., JAK2) in kinase buffer.

-

Prepare a 2X stock solution of the substrate peptide and ATP in kinase buffer.

-

Prepare serial dilutions of the this compound test compound.

-

-

Kinase Reaction :

-

Add the test compound dilutions to a 384-well plate.

-

Add the 2X kinase solution to the wells and incubate briefly.

-

Initiate the reaction by adding the 2X substrate/ATP solution.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

-

Detection :

-

Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody specific for the phosphorylated substrate.

-

Incubate to allow for antibody binding.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.[1]

-

Receptor Binding Assay (e.g., CXCR4)

This protocol outlines a flow cytometry-based competition binding assay.

-

Cell Preparation :

-

Use a cell line that endogenously expresses the receptor of interest (e.g., Jurkat cells for CXCR4).

-

Resuspend the cells in assay buffer.

-

-

Competition Binding :

-

Add serial dilutions of the this compound test compound to a 96-well plate.

-

Add the cell suspension to the wells and incubate.

-

Add a fixed concentration of a fluorescently labeled ligand (e.g., fluorescently-labeled CXCL12) to all wells.

-

Incubate to allow for competitive binding.

-

-

Washing and Fixation :

-

Wash the cells to remove unbound ligand.

-

Fix the cells with a suitable fixative.

-

-

Flow Cytometry Analysis :

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

-

Data Analysis :

-

Determine the percentage of inhibition of fluorescent ligand binding at each test compound concentration.

-

Calculate the IC50 or Ki value from the resulting dose-response curve.

-

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding :

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of the this compound test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

-

Solubilization :

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement :

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

V. Conclusion

The this compound scaffold continues to be a highly attractive and productive starting point for the design of novel therapeutic agents. Its favorable properties and synthetic tractability have led to the discovery of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide underscore the importance of this privileged scaffold in modern medicinal chemistry and provide a valuable resource for researchers in the field of drug discovery and development. The ongoing exploration of new chemical space around this core structure promises to yield the next generation of innovative medicines.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. abeomics.com [abeomics.com]

- 6. aacrjournals.org [aacrjournals.org]

Potential therapeutic targets of 4-(Piperidin-4-yl)pyridine analogues

An In-depth Technical Guide on the Therapeutic Potential of 4-(Piperidin-4-yl)pyridine Analogues as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and various solid tumors, making it a compelling therapeutic target.[2] This document provides a technical overview of a potent class of reversible LSD1 inhibitors based on a this compound scaffold. These analogues, particularly those with a 3-(piperidin-4-ylmethoxy)pyridine core, have demonstrated high inhibitory potency with Ki values in the low nanomolar range and significant selectivity over related monoamine oxidases (MAO-A and MAO-B).[3][4][5] This guide details their mechanism of action, structure-activity relationships (SAR), quantitative biological data, relevant experimental protocols, and the signaling pathways they modulate.

Core Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key epigenetic regulator that removes methyl groups from mono- and di-methylated H3K4, a histone mark generally associated with active gene transcription.[3][6] By doing so, LSD1 is often part of larger co-repressor complexes that silence tumor suppressor genes.[6] Beyond histones, LSD1 also demethylates non-histone proteins such as p53, DNMT1, and HIF-1α, thereby influencing cell proliferation, apoptosis, and angiogenesis.[2][7] The inhibition of LSD1 leads to the re-expression of silenced tumor suppressor genes and can induce differentiation and cell cycle arrest in cancer cells, highlighting its therapeutic potential.[1][6]

Quantitative Data: Inhibitory Potency and Selectivity

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a key pharmacophore for potent and selective LSD1 inhibition. The following tables summarize the quantitative data for a series of representative analogues.

Table 1: In Vitro Enzymatic Inhibition of LSD1, MAO-A, and MAO-B

| Compound ID | R⁵ Substituent | R⁶ Substituent | LSD1 Kᵢ (nM) | MAO-A Kᵢ (µM) | MAO-B Kᵢ (µM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) |

| 5 | H | Phenyl | 2300 | >50 | 18.7 | >22-fold | ~8-fold |

| 13 | H | 4-Fluorophenyl | 220 | - | - | - | - |

| 16 | H | 4-Cyanophenyl | 38 | >50 | 9.7 | >1315-fold | ~255-fold |

| 17 | H | 4-(Trifluoromethyl)phenyl | 29 | - | - | - | - |

| 22 | H | 4-Methylphenyl | 150 | >50 | 11.2 | >333-fold | ~75-fold |

Data synthesized from multiple sources. Kᵢ values represent the inhibition constant. A higher Kᵢ value indicates lower potency.[3]

Table 2: In Vitro Anti-proliferative Activity (EC₅₀) in Cancer Cell Lines

| Compound ID | MV4-11 (AML) EC₅₀ (µM) | MOLM-13 (AML) EC₅₀ (µM) | THP-1 (AML) EC₅₀ (µM) | MDA-MB-231 (Breast) EC₅₀ (µM) |

| 16 | 0.36 | 3.4 | 1.1 | 5.6 |

| 17 | 0.28 | 2.5 | 0.9 | 4.8 |

| 22 | 0.45 | 4.1 | 1.5 | 6.2 |

Data synthesized from multiple sources. EC₅₀ represents the half-maximal effective concentration in cell-based assays.[3][8]

Mechanism of Action and Binding Mode

Enzyme kinetics studies have revealed that these 3-(piperidin-4-ylmethoxy)pyridine analogues act as reversible, competitive inhibitors against the dimethylated H3K4 substrate.[3][4] X-ray crystallography of compound 17 in complex with LSD1 confirms its binding mode within the catalytic pocket.[9]

Key interactions include:

-

The cyano group of the benzonitrile moiety forms a critical hydrogen bond with the catalytic residue Lys661 deep within the active site.

-

The piperidine ring interacts with Asp555 and Asn540.

-

The p-tolyl group (R⁶ substituent) occupies a hydrophobic pocket in the catalytic center.[9]

This binding mode displaces a water molecule that is typically coordinated with Lys661 and the FAD cofactor, thus inhibiting the demethylation reaction.[9]

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in gene regulation and how its inhibition by this compound analogues can reactivate tumor suppressor genes.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of 4-(Piperidin-4-yl)pyridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 4-(piperidin-4-yl)pyridine and its derivatives. The document outlines the computational and experimental methodologies used to characterize the interactions of this scaffold with key biological targets, primarily focusing on Lysine-Specific Demethylase 1 (LSD1) and the Sigma-1 Receptor (S1R). It is designed to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound

The this compound scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Its unique structural features, combining a basic piperidine ring with an aromatic pyridine moiety, allow for diverse interactions with protein targets. This has led to its investigation in numerous therapeutic areas, including oncology and neurodegenerative diseases. In silico modeling plays a pivotal role in understanding these interactions at a molecular level, guiding the design and optimization of novel drug candidates.

Key Biological Targets and Interactions

Computational and experimental studies have identified several key protein targets for this compound derivatives. This guide will focus on two prominent examples: LSD1 and the S1R.

Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin-dependent monoamine oxidase, is a critical enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a significant therapeutic target.[1]

Derivatives of this compound have been developed as potent and selective inhibitors of LSD1. In silico modeling, particularly molecular docking, has been instrumental in elucidating the binding mode of these inhibitors. The protonated piperidine nitrogen typically forms a crucial salt bridge with a key aspartate residue (Asp555) in the active site, while the pyridine ring engages in favorable electrostatic and hydrophobic interactions with the flavin adenine dinucleotide (FAD) cofactor and surrounding residues.[2]

Sigma-1 Receptor (S1R)

The Sigma-1 Receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3] It is involved in a wide range of cellular functions, including the modulation of calcium signaling and cellular stress responses.[3] S1R has emerged as a promising target for the treatment of neurological and psychiatric disorders.

Numerous this compound-containing compounds have demonstrated high affinity for the S1R. Computational studies, including docking and pharmacophore modeling, have been employed to understand the structure-activity relationships (SAR) of these ligands. The piperidine nitrogen is often a key pharmacophoric feature, participating in a crucial ionic interaction within the receptor's binding pocket.

Quantitative Data Summary

The following tables summarize the binding affinities of various this compound derivatives for their respective targets, as reported in the scientific literature.

Table 1: Binding Affinity of this compound Derivatives against LSD1

| Compound ID | Modification on this compound Core | Ki (nM) | Reference |

| 1 | 3-(methoxy)-5,6-di-(4-cyanophenyl) | 9100 | [2] |

| 2 | 3-(methoxy)-5-(4-cyanophenyl) | 540 | [2] |

| 3 | 3-(methoxy)-6-(4-cyanophenyl) | 16500 | [2] |

| 4 | 3-(methoxy)-5-(p-tolyl)-6-(4-cyanophenyl) | 29 | [2][4] |

| 5 | 3-(methoxy)-5-(phenyl)-6-(4-cyanophenyl) | 47.8 (apparent) | [2] |

| 6 | 3-(methoxy)-5-(4-chlorophenyl)-6-(4-cyanophenyl) | 2300 | [2] |

Table 2: Binding Affinity of this compound Derivatives against Sigma-1 Receptor (S1R)

| Compound ID | Modification on this compound Core | Ki (nM) | Selectivity (Ki σ2/σ1) | Reference |

| 7a | N-benzyl, 4-aroyl (4"-F) | 2.96 | 74.9 | [5] |

| 7c | N-benzyl, 4-aroyl (4"-Cl) | 5.98 | 92.6 | [5] |

| 8a | N-benzyl, 4-(α-hydroxyphenyl) (4"-F) | 1.41 | 606 | [5] |

| 8c | N-benzyl, 4-(α-hydroxyphenyl) (4"-Cl) | 2.49 | 343 | [5] |

| 8f | N-benzyl, 4-(α-hydroxyphenyl) (4"-Br) | 1.00 | 589 | [5] |

| 9e | N-(4-bromobenzyl) | 2.95 | 289 | [5] |

| 10 | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 | >290 | [6] |

In Silico Modeling Protocols

This section provides detailed methodologies for the key computational experiments used to model the interactions of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., LSD1, S1R) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges to the protein atoms.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative.

-

Assign appropriate atom types and charges.

-

Generate multiple conformations of the ligand to account for its flexibility.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, GOLD, GLIDE).

-

Set the prepared protein and ligand files as input.

-

Define the search space (the "docking box") around the binding site.

-

Run the docking simulation, which will generate multiple binding poses of the ligand within the protein's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity.

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

-

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Protocol:

-

Input File Preparation:

-

Create a 3D structure of the this compound derivative.

-

Define the level of theory and basis set in the input file (e.g., B3LYP functional with a 6-31G(d) basis set).[7]

-

Specify the desired calculations, such as geometry optimization, frequency calculations, or electronic property calculations (e.g., molecular electrostatic potential).[7]

-

-

Running the Calculation:

-

Submit the input file to a DFT software package (e.g., Gaussian, ORCA).[7]

-

-

Analysis of Output:

-

Analyze the output file to obtain the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

-

This information can be used to understand the molecule's intrinsic properties and reactivity.

-

Experimental Protocols for Model Validation

Experimental validation is crucial to confirm the predictions from in silico models. This section outlines key experimental methodologies.

LSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of LSD1.

Protocol (Peroxidase-Coupled Assay):

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

LSD1 Enzyme: Purified recombinant human LSD1.

-

Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 with a dimethylated lysine at position 4 (H3K4me2).

-

Detection Reagents: Horseradish peroxidase (HRP), 4-aminoantipyrine, and 3,5-dichloro-2-hydroxybenzenesulfonic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, HRP, and the detection reagents.

-

Add the H3K4me2 peptide substrate.

-

Add the test compound (this compound derivative) at various concentrations.

-

Initiate the reaction by adding the LSD1 enzyme.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 570 nm) over time at 25°C.[8] The rate of absorbance change is proportional to the rate of hydrogen peroxide production, which is a byproduct of the LSD1 demethylation reaction.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Sigma-1 Receptor Binding Assay

This assay determines the affinity of a compound for the S1R.

Protocol (Radioligand Competition Binding Assay):

-

Membrane Preparation:

-

Prepare membrane homogenates from a tissue source rich in S1R (e.g., guinea pig liver) or from cells overexpressing the receptor.[9]

-

-

Assay Procedure (96-well plate format):

-

To each well, add the membrane preparation.

-

Add a fixed concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine).[9][10]

-

Add the test compound at various concentrations.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the test compound concentration.

-

Determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protein Co-crystallization

This technique is used to determine the 3D structure of a protein-ligand complex at atomic resolution.

Protocol:

-

Protein-Ligand Complex Formation:

-

Purify the target protein (e.g., LSD1) to a high degree.

-

Prepare a solution of the this compound derivative.

-

Mix the purified protein and the ligand in a specific molar ratio to form a stable complex.

-

-

Crystallization Screening:

-

Set up crystallization trials using various precipitants, buffers, and additives.

-

Use techniques such as vapor diffusion (hanging drop or sitting drop) to induce crystal formation.

-

-

Crystal Harvesting and Data Collection:

-

Once crystals of suitable size and quality are obtained, they are harvested and flash-cooled in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Analysis:

-

Process the diffraction data to determine the electron density map.

-

Build and refine the atomic model of the protein-ligand complex.

-

Analyze the structure to identify the precise binding mode and interactions of the ligand.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

-

Ligand Immobilization:

-

Covalently immobilize the purified target protein (the ligand) onto the surface of a sensor chip.

-

-

Analyte Injection:

-

Inject a solution containing the this compound derivative (the analyte) at various concentrations over the sensor surface.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is recorded in real-time as a sensorgram.

-

-

Data Analysis:

-

Fit the sensorgram data to various binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

In Silico Drug Discovery Workflow

LSD1 Signaling Pathway in Transcriptional Regulation

Sigma-1 Receptor Signaling at the ER

Experimental Workflow for Protein-Ligand Interaction Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-(Piperidin-4-yl)pyridine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Pharmacophore Features of the 4-(Piperidin-4-yl)pyridine Core for Researchers, Scientists, and Drug Development Professionals.

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structural framework that is capable of binding to a variety of biological targets with high affinity. This guide provides a comprehensive analysis of the key pharmacophore features of this moiety, its role in receptor interactions, and its application in the design of potent and selective ligands, with a focus on its utility in developing antagonists for the Histamine H3 (H3R) and Neurokinin-1 (NK-1) receptors.

Core Pharmacophore Features

The this compound scaffold presents a unique combination of structural and electronic features that are crucial for its biological activity. These can be broken down into several key pharmacophoric elements:

-

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Its lone pair of electrons can form a crucial hydrogen bond with donor residues (such as the backbone NH of an amino acid) in the receptor binding pocket. This interaction is often a primary anchor point for the ligand.

-

Basic Nitrogen Center: The nitrogen atom of the piperidine ring is basic and is typically protonated at physiological pH. This positively charged center can engage in strong ionic interactions or cation-π interactions with aromatic residues (like tryptophan, tyrosine, or phenylalanine) within the target protein.

-

Hydrophobic Regions: The piperidine ring itself, being a saturated heterocycle, provides a significant hydrophobic character. This allows for favorable van der Waals interactions with nonpolar pockets in the receptor. The pyridine ring also contributes to hydrophobic interactions.

-

Vector for Substitution: The piperidine nitrogen serves as a critical vector for chemical modification. Substituents at this position can be tailored to explore different regions of the binding pocket, enhance potency, improve selectivity, and modulate pharmacokinetic properties.

Application in Histamine H3 Receptor Antagonism

The Histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS) that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. H3R antagonists are being investigated for the treatment of various CNS disorders, including cognitive impairments and sleep disorders.

The this compound moiety is a common feature in many potent H3R antagonists. In this context, the key interactions are:

-

The pyridine nitrogen often forms a hydrogen bond with a key residue in the H3R binding site.

-

The protonated piperidine nitrogen typically forms a salt bridge with an acidic residue, such as an aspartic acid, which is a common interaction for aminergic GPCRs.

-

The piperidine ring occupies a hydrophobic pocket.

-

Substituents on the piperidine nitrogen extend into a larger, more variable pocket, allowing for the fine-tuning of affinity and selectivity.

Quantitative Structure-Activity Relationship (SAR) for H3R Antagonists

The following table summarizes the binding affinities of a series of 4-hydroxypiperidine-based H3R antagonists, demonstrating the impact of substitutions on the piperidine nitrogen.

| Compound | R Group | pA2 |

| 1a | Benzofuran-2-ylmethyl | 8.47 |

| 1d | Benzyl | 7.79 |

| 1b | 2-Phenylethyl | 7.37 |

| 1c | 3-Phenylpropyl | 7.56 |

| 1e | 4-Phenylbutyl | 7.42 |

| 1f | 5-Phenylpentyl | 7.00 |

Data adapted from relevant studies on 4-hydroxypiperidine and their flexible 3-(amino)propyloxy analogues as non-imidazole histamine H3 receptor antagonists.[1]

Application in Neurokinin-1 (NK-1) Receptor Antagonism

The Neurokinin-1 (NK-1) receptor, another GPCR, is the primary receptor for the neuropeptide Substance P. NK-1 receptor antagonists have been successfully developed as antiemetics to treat chemotherapy-induced nausea and vomiting, and are also being explored for their potential in treating depression and anxiety.

In many non-peptide NK-1 receptor antagonists, a 4-phenylpyridine or a bioisosteric this compound core is present. The pharmacophore model for these antagonists suggests:

-

The pyridine ring is part of a larger aromatic system that engages in hydrophobic and/or π-stacking interactions.

-

The piperidine ring provides a scaffold to correctly orient other key pharmacophoric groups.

-

The piperidine nitrogen , when substituted, can introduce additional interactions that enhance binding affinity.

Quantitative Structure-Activity Relationship (SAR) for NK-1R Antagonists

The following table presents the binding affinities for a series of NK-1 receptor ligands based on a 4-phenylpyridine moiety, highlighting the influence of substituents on the piperazine ring attached to the core.

| Compound | R Group | IC50 (nM) |

| 9a | H | 148 |

| 9b | Me | 4.8 |

| 9c | Et | 14 |

| 9d | Pr | 35 |

| 9e | i-Pr | 73 |

| 9f | Bu | 20 |

Data adapted from studies on non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety.

Experimental Protocols

Synthesis of a this compound Derivative Intermediate

This protocol describes a general method for the synthesis of a key intermediate, 2-chloro-4-(piperidinylmethyl)pyridine.

Step 1: Diazotization of 2-amino-4-picoline In a suitable reaction vessel, 2-amino-4-picoline is dissolved in an acidic solution (e.g., concentrated hydrochloric acid). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Chlorination The resulting diazonium salt solution is then treated with a chlorine source, such as phosphorus oxychloride (POCl3), and heated to yield 2-chloro-4-methylpyridine.

Step 3: Radical Chlorination The 2-chloro-4-methylpyridine is dissolved in a suitable solvent and treated with a radical initiator and sulfuryl chloride (SO2Cl2) to produce 2-chloro-4-chloromethylpyridine.

Step 4: Condensation with Piperidine 2-chloro-4-chloromethylpyridine is dissolved in a polar aprotic solvent like DMF, and potassium carbonate and piperidine are added. The mixture is heated to effect the condensation reaction, yielding 2-chloro-4-(piperidinylmethyl)pyridine. The product is then purified by extraction and chromatography.[2]

Radioligand Binding Assay for NK-1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the human NK-1 receptor.

1. Cell Culture and Membrane Preparation:

-

CHO-K1 cells stably expressing the human NK-1 receptor are cultured to confluency.

-

The cells are harvested and homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.[3]

2. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added in order:

-

Assay buffer (50 mM Tris, pH 7.4, with 5 mM MgCl2 and protease inhibitors).

-

A fixed concentration of radiolabeled Substance P (e.g., [3H]Substance P) at a concentration close to its Kd value.

-

Varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of unlabeled Substance P (e.g., 10 µM) is used.[3]

-

The cell membrane preparation (e.g., 20 µg of protein).

-

3. Incubation and Filtration:

-

The plate is incubated at 25°C for 20 minutes with shaking.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[3]

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Neurokinin-1 Receptor Signaling Pathway.

Experimental Workflow

Caption: High-Throughput Screening Workflow.

References

- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(Piperidin-4-yl)pyridine via Suzuki Coupling: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-(piperidin-4-yl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 4-halopyridine and an N-Boc-protected piperidine boronic acid ester. The subsequent deprotection of the intermediate product yields the final compound. This method offers a robust and efficient route to this compound, with the protocols optimized for high yield and purity. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate replication and adaptation in a laboratory setting.

Introduction

The this compound scaffold is a prevalent structural motif in a wide range of biologically active molecules and pharmaceutical agents. Its presence often imparts desirable physicochemical properties, such as improved solubility and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.

This application note details a reliable two-step synthesis of this compound. The key transformation is the Suzuki coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The resulting N-Boc protected intermediate is then efficiently deprotected under acidic conditions to afford the target compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in two main stages: Suzuki coupling followed by N-Boc deprotection. The overall workflow is illustrated in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Suzuki Coupling - Synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

This protocol describes the palladium-catalyzed Suzuki coupling of a 4-halopyridine with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Materials:

-

4-Bromopyridine hydrochloride or 4-Chloropyridine hydrochloride (1.0 equiv)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine hydrochloride (1.0 equiv), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 equiv), potassium carbonate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate.

Part 2: N-Boc Deprotection - Synthesis of this compound

This protocol describes the acid-catalyzed removal of the N-Boc protecting group to yield the final product.

Materials:

-

tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (1.0 equiv)

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol.

-

To the stirred solution, add 4 M HCl in 1,4-dioxane (excess, typically 5-10 equivalents of HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A precipitate of the hydrochloride salt of the product may form.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether and collect the solid by filtration to obtain the hydrochloride salt of this compound.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until the pH is > 9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Suzuki coupling.

| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki Coupling | 4-Bromopyridine HCl (1.0 equiv) | N-Boc-piperidine boronic ester (1.1 equiv) | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (3.0 equiv) | Dioxane/H₂O | 90 | 18 | ~85 |

| N-Boc Deprotection | N-Boc-4-(pyridin-4-yl)piperidine (1.0 equiv) | 4 M HCl in Dioxane (10 equiv) | - | - | Dioxane | RT | 3 | >95 |

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Suzuki Coupling Reaction Mechanism